N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazolopyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the pyrrolidine and acetamide groups. Common reagents and conditions used in these reactions include:
Formation of Thiazolopyrimidine Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Pyrrolidine Group: This can be achieved through nucleophilic substitution reactions.
Acetamide Formation: The final step may involve the acylation of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide would depend on its specific biological targets. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar core structures.
Fluorophenyl Derivatives: Compounds with similar aromatic ring substitutions.
Pyrrolidine-containing Compounds: Molecules featuring the pyrrolidine moiety.
Uniqueness
The uniqueness of N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities and therapeutic potential.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O2S/c18-11-7-10(3-4-12(11)19)21-13(25)8-24-9-20-15-14(16(24)26)27-17(22-15)23-5-1-2-6-23/h3-4,7,9H,1-2,5-6,8H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZHKWOCNKNSGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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